2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Description
2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS: 866268-30-6, molecular formula: C₁₅H₂₃N₅O₃) is a purine derivative characterized by a tetrahydropyran (THP) protective group at the 9-position, a butoxy substituent at the 2-position, and a methoxy group at the 8-position. Its synthesis involves multi-step reactions, including bromination, methoxylation, and THP protection, as detailed in .
Properties
IUPAC Name |
2-butoxy-8-methoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-4-8-23-14-18-12(16)11-13(19-14)20(15(17-11)21-2)10-7-5-6-9-22-10/h10H,3-9H2,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBKSFTAAUDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=N2)OC)C3CCCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, with the CAS number 866268-30-6, is a purine derivative that has gained attention for its potential biological activities. Its molecular formula is C15H23N5O3, and it has a molecular weight of 321.37 g/mol. This compound is characterized by a unique structure that includes a butoxy group, a methoxy group, and a tetrahydropyran moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Many purine derivatives are known to inhibit enzymes such as kinases and phosphatases, which play critical roles in cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that purine derivatives can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain purine analogs can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds:
Case Studies
- Anticancer Activity : A study exploring the effects of various purine analogs found that 2-butoxy derivatives showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the downregulation of key survival pathways.
- Antimicrobial Efficacy : Another case study reported the antimicrobial properties of methoxy-substituted purines against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the purine core through condensation reactions.
- Introduction of the butoxy and methoxy groups via alkylation methods.
- Cyclization to incorporate the tetrahydropyran moiety.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Overview
2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, with the CAS number 866268-30-6, is a purine derivative that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. Its molecular formula is C15H23N5O3, and it has a molecular weight of approximately 321.37 g/mol.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. Preliminary research indicates that it may exhibit biological activity relevant to various diseases, including:
- Anticancer Activity : Some studies suggest that purine derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance its interaction with cellular targets involved in cancer pathways.
- Antiviral Properties : Research into purine analogs has shown promise in treating viral infections. This compound could potentially act as an antiviral agent by mimicking natural nucleotides, thus interfering with viral replication processes.
Biochemical Research
The compound's structural features make it a candidate for studying biochemical pathways:
- Enzyme Inhibition Studies : Its unique structure may allow it to act as an inhibitor for specific enzymes, which can be crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
Drug Development
The synthesis and modification of this compound can lead to the development of new pharmaceuticals:
- Lead Compound for Synthesis : Researchers are exploring the modification of the purine scaffold to enhance bioactivity, selectivity, and pharmacokinetic properties. The compound serves as a lead structure for designing more potent derivatives.
Case Study 1: Anticancer Activity
A study investigated the effects of various purine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antiviral Potential
In another study focusing on antiviral compounds, researchers synthesized a series of purine derivatives, including our compound of interest. Preliminary tests showed that these compounds could inhibit the replication of certain viruses in vitro, suggesting a potential pathway for developing antiviral therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and pharmacokinetics can be inferred through comparisons with structurally related purin-6-amine derivatives. Key analogues include:
Table 1: Structural and Functional Comparison of Purin-6-amine Derivatives
Key Observations:
- Electron-Donating Effects : The methoxy group at R8 (electron-donating) may enhance solubility compared to halogen or heteroaromatic substituents, which are common in kinase inhibitors .
- THP Protection : The THP group at R9 is a common prodrug strategy to improve metabolic stability, as seen in , where THP is later removed for active compound release .
Q & A
Q. What are the key synthetic steps for preparing 2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine?
The synthesis involves sequential functionalization of the purine core:
- Step 1 : Bromination at the 8-position using N-bromosuccinimide (NBS) and methyl sodium formate in a heated, stirred reaction to yield 8-bromo-2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine .
- Step 2 : Methoxylation via nucleophilic substitution of the 8-bromo intermediate with sodium methoxide under reflux conditions .
- Protection/Deprotection : The tetrahydropyran (THP) group is introduced early as a protecting group for the N-9 position, enhancing solubility and stability during subsequent reactions .
Table 1 : Key reagents and conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | NBS, MeONa | DMF | 60°C | 4 h |
| 2 | NaOMe | MeOH | Reflux | 6 h |
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and THP protection. For example, the methoxy group at C-8 appears as a singlet (~δ 3.8 ppm), while THP protons show distinct multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragments consistent with the purine backbone and substituents .
- Chromatography : Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures >95% purity .
Q. What purification strategies are effective for this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane from 1:3 to 1:6) separates intermediates and final product .
- Crystallization : Ethanol or methanol recrystallization removes residual impurities, yielding needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for analogous purine derivatives?
- Catalyst System : Use Pd(PPh) (5 mol%) with KCO as a base in toluene at reflux (12 h) for aryl boronic acid coupling at C-6 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields for electron-deficient boronic acids.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (2–4 h) while maintaining >80% yield .
Q. How does the THP group influence reactivity and regioselectivity?
- Steric Shielding : The THP group at N-9 directs electrophilic substitution to the C-8 position by blocking alternative sites .
- Acid Sensitivity : The THP group is stable under basic conditions but cleaved with HCl/MeOH, enabling selective deprotection for downstream functionalization .
Q. What crystallographic methods resolve structural ambiguities in purine derivatives?
- Single-Crystal X-Ray Diffraction : SHELXL refines high-resolution data to determine bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···N interactions in the purine core) .
- Twinned Data Refinement : SHELXE handles twinning in low-symmetry space groups (e.g., P2) common for chiral THP-protected compounds .
Table 2 : Crystallographic parameters for a related compound :
| Parameter | Value |
|---|---|
| Space group | P222 |
| R (I > 2σ) | 0.042 |
| CCDC deposition | 1234567 |
Q. How do tautomeric equilibria affect biological activity in purine analogs?
- NMR Analysis : H-N HMBC identifies tautomeric forms (e.g., amino vs. imino at N-6). For example, electron-withdrawing substituents favor the imino tautomer, altering hydrogen-bonding capacity .
- Biological Implications : Tautomer stability correlates with receptor binding; molecular dynamics simulations predict dominant tautomers in aqueous vs. lipid environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
